2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6-chloro-4H-chromen-4-one
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Overview
Description
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-CHLORO-4H-CHROMEN-4-ONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a chromenone structure
Preparation Methods
The synthesis of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-CHLORO-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling of Benzothiazole and Piperidine: The benzothiazole and piperidine moieties are coupled using a carbonylation reaction to form the intermediate compound.
Formation of the Chromenone Structure: The final step involves the cyclization of the intermediate with appropriate reagents to form the chromenone structure.
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-CHLORO-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as piperidine . Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-CHLORO-4H-CHROMEN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research indicates its potential use in developing new anti-tubercular drugs.
Industry: It is used in the production of fluorescent materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-CHLORO-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes such as dihydroorotase and DNA gyrase . The compound’s piperidine ring enhances its binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-CHLORO-4H-CHROMEN-4-ONE include:
Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Chromenone Derivatives: These compounds are used in various medicinal applications due to their unique chemical structure.
The uniqueness of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-CHLORO-4H-CHROMEN-4-ONE lies in its combination of these three moieties, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C22H17ClN2O3S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-6-chlorochromen-4-one |
InChI |
InChI=1S/C22H17ClN2O3S/c23-14-5-6-18-15(11-14)17(26)12-19(28-18)22(27)25-9-7-13(8-10-25)21-24-16-3-1-2-4-20(16)29-21/h1-6,11-13H,7-10H2 |
InChI Key |
OVHSUOFXQNHDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
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